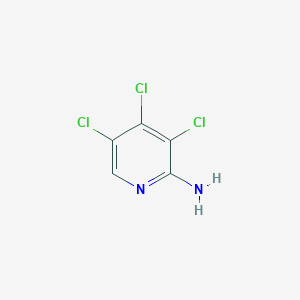

3,4,5-Trichloropyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

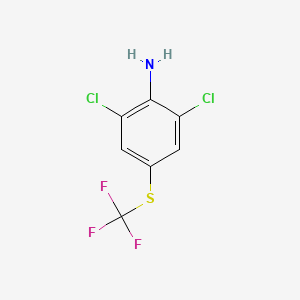

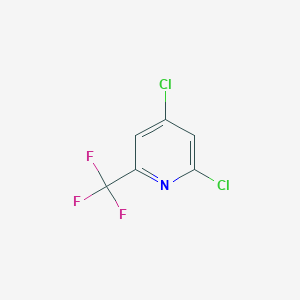

3,4,5-Trichloropyridin-2-amine is a derivative of pyridine . It is a heterocyclic organic compound that belongs to the pyridine family.

Molecular Structure Analysis

The molecular formula of 3,4,5-Trichloropyridin-2-amine is C5H3Cl3N2 . The InChI code is 1S/C5H3Cl3N2/c6-2-1-10-5(9)4(8)3(2)7/h1H,(H2,9,10) and the InChI key is BWSNIHZGJLDIMW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

3,4,5-Trichloropyridin-2-amine is a solid substance . It should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C . The molecular weight is 197.45 g/mol .Scientific Research Applications

Synthesis and Chemical Transformations

Synthesis of 3,4,5-Trichloropicolinic Acid : A study describes the synthesis of 3,4,5-trichloropicolinic acid from 4-chloro-pyridin-2-amine through a series of reactions including chlorination, diazotization-bromination, cyanogenation, and acid hydrolysis, achieving an overall yield of 57.8%. The structures of the compounds were confirmed using various spectroscopic methods (Huo Ling-yan, 2011).

Selective Amination of Polyhalopyridines : Research highlights the selective amination of 5-bromo-2-chloropyridine catalyzed by a palladium-Xantphos complex, predominantly yielding 5-amino-2-chloropyridine with an excellent chemoselectivity and isolated yield (Jianguo Ji, Tao Li, W. Bunnelle, 2003).

Base-Induced Synthesis Involving Trichloropyridin-2-amine : A base-induced synthesis method involving Tris(dimethylchlorostannyl)amine and pyridine resulted in a tin-nitrogen containing bicyclo[3.1.1]heptane, demonstrating the potential of 3,4,5-trichloropyridin-2-amine in complex organic transformations (Christian Kober, H. Nöth, W. Storch, 1997).

Regioselective 2-Amination of Polychloropyrimidines : A study reports the regioselective amination of di- and trichloropyrimidines to yield 2-substituted products, indicating the versatility of halogenated pyridines in nucleophilic substitution reactions (Sean M. Smith, S. Buchwald, 2016).

Material Science and Energetic Materials

Synthesis of Energetic Materials : A novel thermally stable energetic material was synthesized from 4-amino-2, 6-dichloropyridine, showcasing the potential of chloropyridines in the development of new energetic compounds with significant thermal stability and detonation characteristics (Jiufu Zhou, Congming Ma, Zu-liang Liu, Qizheng Yao, 2017).

Safety and Hazards

properties

IUPAC Name |

3,4,5-trichloropyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl3N2/c6-2-1-10-5(9)4(8)3(2)7/h1H,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWSNIHZGJLDIMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)N)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472825 |

Source

|

| Record name | 3,4,5-trichloropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55933-91-0 |

Source

|

| Record name | 3,4,5-trichloropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.